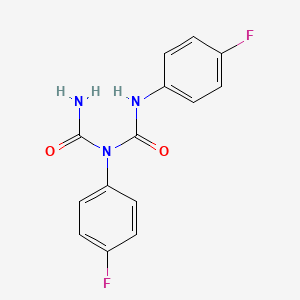
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 4-fluorophenyl groups attached to an imidodicarbonic diamide core, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide typically involves the reaction of 4-fluoroaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with another equivalent of 4-fluoroaniline under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired quality .
化学反応の分析
Types of Reactions
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized aromatic compounds .
科学的研究の応用
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include modulation of signal transduction pathways and alteration of gene expression .
類似化合物との比較
Similar Compounds
- N,N’-Bis(4-fluorophenyl)oxamide
- N,N’-Bis(4-fluorophenyl)decanediamide
- N,N’-Bis(4-fluorophenyl)formamidine
Uniqueness
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide stands out due to its unique imidodicarbonic diamide core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
特性
CAS番号 |
60253-48-7 |
|---|---|
分子式 |
C14H11F2N3O2 |
分子量 |
291.25 g/mol |
IUPAC名 |
1-carbamoyl-1,3-bis(4-fluorophenyl)urea |
InChI |
InChI=1S/C14H11F2N3O2/c15-9-1-5-11(6-2-9)18-14(21)19(13(17)20)12-7-3-10(16)4-8-12/h1-8H,(H2,17,20)(H,18,21) |
InChIキー |
YGEZXJRZTHATNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)F)C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
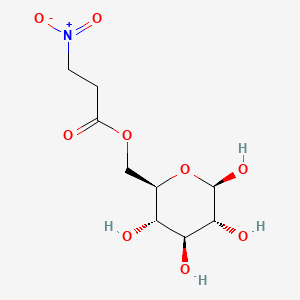
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)
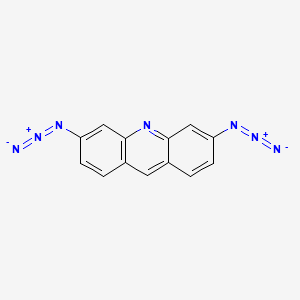

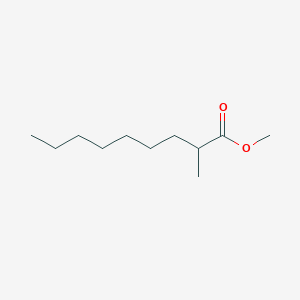
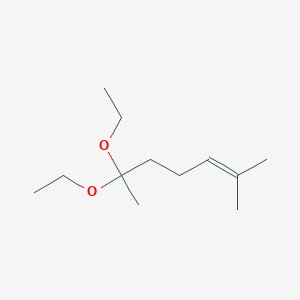
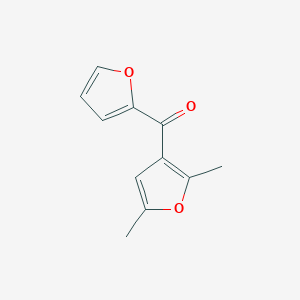
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)


![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
